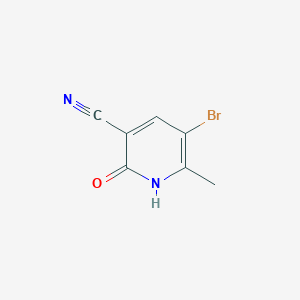

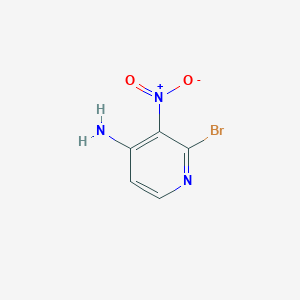

2-Bromo-3-nitropyridine-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-nitropyridine is a pyridine derivative . It has an empirical formula of C5H3BrN2O2 and a molecular weight of 202.99 . It is a solid substance .

Synthesis Analysis

2-Bromo-3-nitropyridine can be synthesized from 3-nitropyridine-2-amine . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

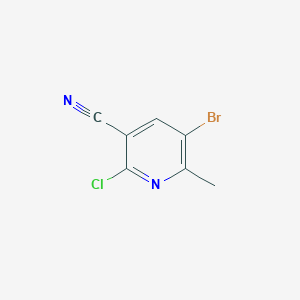

The molecular structure of 2-Bromo-3-nitropyridine is represented by the SMILES string [O-]N+c1cccnc1Br . The InChI key for this compound is ZCCUFLITCDHRMG-UHFFFAOYSA-N .Chemical Reactions Analysis

In chemical reactions, 2-Bromo-3-nitropyridine partakes in nucleophilic substitution reactions with amines . It may also be used in the synthesis of various compounds such as 3-nitropyridine-2-carbonitrile, pyrrolo[3,2-b]pyridine, 3-(hetero)arylated phenothiazines, and 7-anilino-6-azaindole-1-benznesulfonamides .Physical And Chemical Properties Analysis

2-Bromo-3-nitropyridine is a solid substance with a melting point of 122-125 °C . It has a molecular weight of 202.99 and a density of 1.9±0.1 g/cm3 . The boiling point is 356.8±37.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of 3-Nitropyridine-2-Carbonitrile

2-Bromo-3-nitropyridine-4-amine can be used in the synthesis of 3-nitropyridine-2-carbonitrile . This compound is a useful intermediate in the synthesis of various organic compounds.

Production of Pyrrolo[3,2-b]pyridine

This compound can also be used in the synthesis of pyrrolo[3,2-b]pyridine . Pyrrolopyridines are a class of compounds that have shown potential in various biological applications, including as kinase inhibitors in cancer treatment.

Creation of 3-(Hetero)arylated Phenothiazines

2-Bromo-3-nitropyridine-4-amine can be utilized in the synthesis of 3-(hetero)arylated phenothiazines . Phenothiazines are a group of organic compounds that have a wide range of applications, including as antipsychotic drugs.

Synthesis of 7-Anilino-6-azaindole-1-benznesulfonamides

This compound is used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides . These compounds are known for their potential as kinase inhibitors, which are important in the treatment of cancer.

Intermediate in Organic Synthesis

2-Bromo-3-nitropyridine-4-amine serves as an important intermediate in various organic synthesis processes . Its unique structure allows it to participate in a variety of reactions, leading to the production of numerous complex organic compounds.

Research and Development in Medicinal Chemistry

Given its role in the synthesis of various biologically active compounds, 2-Bromo-3-nitropyridine-4-amine is a valuable tool in medicinal chemistry research . It can be used to develop new drugs and therapies, particularly in the field of oncology.

Mechanism of Action

Target of Action

2-Bromo-3-nitropyridine-4-amine is a pyridine derivative

Mode of Action

It’s known that the compound can undergo nucleophilic substitution reactions with amines . During this reaction, an unexpected nitro-group migration product was observed, indicating that the compound might interact with its targets in a unique way .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various other compounds, such as 3-nitropyridine-2-carbonitrile, pyrrolo[3,2-b]pyridine, 3-(hetero)arylated phenothiazines, and 7-anilino-6-azaindole-1-benznesulfonamides . These compounds could potentially affect various biochemical pathways.

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.32 cm/s .

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

It’s also recommended to avoid dust formation and to ensure adequate ventilation when handling the compound .

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZOXEVQBKIVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516051 |

Source

|

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-nitropyridine-4-amine | |

CAS RN |

84487-14-9 |

Source

|

| Record name | 2-Bromo-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)